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Compound of Interest

Compound Name: N-Cyclopropyl 4-fluorobenzamide

Cat. No.: B1350977 Get Quote

CAS Number: 88229-16-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, and potential biological activities of N-Cyclopropyl-4-fluorobenzamide.

The information is curated for researchers, scientists, and professionals involved in drug

development and medicinal chemistry.

Core Properties and Data
N-Cyclopropyl-4-fluorobenzamide is a synthetic organic compound featuring a cyclopropyl

group attached to the amide nitrogen and a fluorine atom at the para position of the benzoyl

ring.
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Property Value Source

Molecular Formula C₁₀H₁₀FNO Angene

Molecular Weight 179.19 g/mol Angene

Melting Point 118-119 °C Biosynce

Boiling Point 323.6 ± 25.0 °C at 760 mmHg Biosynce

Density 1.2 ± 0.1 g/cm³ Biosynce

Appearance
White to off-white crystalline

solid (typical)

Inferred from related

compounds

Synthesis and Characterization
The synthesis of N-Cyclopropyl-4-fluorobenzamide can be achieved through the acylation of

cyclopropylamine with 4-fluorobenzoyl chloride. This is a standard method for amide bond

formation.

Experimental Protocol: Synthesis
Materials:

4-fluorobenzoyl chloride

Cyclopropylamine

Triethylamine (or another suitable base)

Dichloromethane (or another suitable aprotic solvent)

Water

Brine

Anhydrous magnesium sulfate or sodium sulfate

Procedure:
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Dissolve cyclopropylamine and triethylamine in dichloromethane in a round-bottom flask

under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0

°C).

Slowly add a solution of 4-fluorobenzoyl chloride in dichloromethane to the cooled amine

solution with stirring.

Allow the reaction mixture to warm to room temperature and stir for several hours until the

reaction is complete (monitor by Thin Layer Chromatography).

Quench the reaction by adding water.

Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl),

a saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

Purify the crude product by recrystallization or column chromatography to obtain pure N-

Cyclopropyl-4-fluorobenzamide.

DOT Diagram: Synthesis Workflow

Reactants

Reaction and Workup Product

4-fluorobenzoyl chloride

Acylation Reaction

Cyclopropylamine

Base (e.g., Triethylamine)

Solvent (e.g., Dichloromethane)

Aqueous Workup Purification N-Cyclopropyl-4-fluorobenzamide
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Click to download full resolution via product page

Caption: General workflow for the synthesis of N-Cyclopropyl-4-fluorobenzamide.

Characterization Data (Predicted and from Analogous
Compounds)
While specific spectral data for N-Cyclopropyl-4-fluorobenzamide is not readily available in the

public domain, the following are expected characteristic peaks based on its structure and data

from similar compounds.

Technique Expected Data

¹H NMR

Aromatic protons (multiplets, ~7.0-8.0 ppm), NH

proton (broad singlet, variable), cyclopropyl

methine proton (multiplet, ~2.8-3.0 ppm),

cyclopropyl methylene protons (multiplets, ~0.5-

1.0 ppm).

¹³C NMR

Carbonyl carbon (~165-170 ppm), aromatic

carbons (multiple signals, ~115-165 ppm, with

C-F coupling), cyclopropyl methine carbon (~22-

25 ppm), cyclopropyl methylene carbons (~5-10

ppm).

Mass Spec (ESI-MS) [M+H]⁺ at m/z 180.08.

HPLC

A single major peak on a reverse-phase column

(e.g., C18) with a suitable mobile phase (e.g.,

acetonitrile/water gradient).

Potential Biological Activities and Experimental
Protocols
The structural motifs of N-Cyclopropyl-4-fluorobenzamide, namely the cyclopropylamide and

the fluorinated benzene ring, are present in various biologically active molecules. This suggests

that the title compound may exhibit a range of pharmacological properties.
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Potential Anti-inflammatory Activity
Benzamide derivatives are known to possess anti-inflammatory properties. An in-vitro protein

denaturation assay can be used as a preliminary screening method to evaluate this potential.

Experimental Protocol: In-vitro Anti-inflammatory Activity (Protein Denaturation Assay)

Preparation of Solutions:

Prepare a stock solution of N-Cyclopropyl-4-fluorobenzamide in a suitable solvent (e.g.,

DMSO).

Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline

(PBS, pH 6.4).

Use a known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

Assay Procedure:

In a series of test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of various

concentrations of the test compound.

Incubate the mixtures at 37°C for 20 minutes.

Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

After cooling, measure the absorbance of the solutions at 660 nm.

Calculation:

The percentage inhibition of protein denaturation is calculated using the formula: %

Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

DOT Diagram: Anti-inflammatory Assay Workflow
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Caption: Workflow for the in-vitro protein denaturation assay.

Potential Antimicrobial and Antifungal Activities
The cyclopropane ring and fluorinated aromatic systems are found in several antimicrobial and

antifungal agents. The biological activity of N-Cyclopropyl-4-fluorobenzamide against various
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bacterial and fungal strains could be investigated using standard microdilution methods to

determine the Minimum Inhibitory Concentration (MIC).

Potential Antioxidant Activity
The antioxidant potential could be assessed using standard in-vitro assays such as the DPPH

(2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-

ethylbenzothiazoline-6-sulfonic acid)) assay.

Safety Information
Based on information for similar chemical compounds, N-Cyclopropyl-4-fluorobenzamide

should be handled with care in a well-ventilated area. Appropriate personal protective

equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust

and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet

(SDS) from the supplier.

Conclusion
N-Cyclopropyl-4-fluorobenzamide is a readily synthesizable compound with potential for

biological activity based on its structural components. This guide provides a foundational

understanding of its properties and outlines experimental approaches for its synthesis and

evaluation. Further research is warranted to fully characterize this compound and explore its

pharmacological potential.

To cite this document: BenchChem. [N-Cyclopropyl-4-fluorobenzamide: A Comprehensive
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1350977#n-cyclopropyl-4-fluorobenzamide-cas-
number-88229-16-7-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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